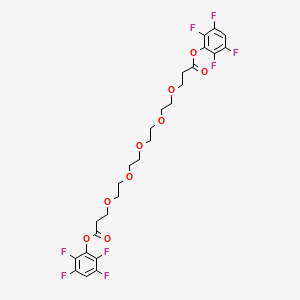
Tfp-peg5-tfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl (Tfp-peg5-tfp) is a bifunctional polyethylene glycol (PEG) derivative. It is widely used in bioconjugation and drug delivery due to its ability to form stable amide bonds with primary amines. The compound consists of a PEG chain flanked by two tetrafluorophenyl (TFP) ester groups, which enhance its reactivity and solubility in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tfp-peg5-tfp typically involves the reaction of PEG with tetrafluorophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous organic solvent like dichloromethane or dimethylformamide (DMF) to prevent hydrolysis of the TFP esters. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by precipitation or chromatography to remove any unreacted starting materials and by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), to ensure its purity and functionality .
Analyse Chemischer Reaktionen
Types of Reactions
Tfp-peg5-tfp primarily undergoes nucleophilic substitution reactions with primary amines, forming stable amide bonds. This reaction is favored at near-neutral pH (6-9) and in the presence of non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES .
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins and peptides.
Conditions: The reaction is typically carried out in aqueous buffers at pH 7-9. .
Major Products
The major product of the reaction between this compound and primary amines is a PEGylated amide conjugate. This product retains the hydrophilic properties of PEG, which can improve the solubility and stability of the conjugated biomolecule .
Wissenschaftliche Forschungsanwendungen
Tfp-peg5-tfp has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PEGylated compounds and materials, which have applications in catalysis and materials science
Biology: Employed in the modification of proteins and peptides to enhance their stability and solubility. .
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. .
Industry: Applied in the production of functional coatings and materials with improved properties, such as increased hydrophilicity and reduced protein adsorption
Wirkmechanismus
The mechanism of action of Tfp-peg5-tfp involves the formation of covalent amide bonds with primary amines. The TFP ester groups react with the amine groups to form a stable amide linkage, which is resistant to hydrolysis and enzymatic degradation. This reaction is facilitated by the hydrophilic PEG spacer, which provides flexibility and reduces steric hindrance, allowing for efficient conjugation with biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-hydroxysuccinimide (NHS) esters: Similar to TFP esters, NHS esters are commonly used for amine-reactive conjugation.
Maleimide-PEG derivatives: These compounds react with thiol groups instead of amines, offering an alternative conjugation strategy for biomolecules with accessible thiol groups.
Azide-PEG derivatives: Used in click chemistry for the conjugation of alkyne-containing molecules.
Uniqueness of Tfp-peg5-tfp
This compound stands out due to its enhanced stability and reactivity compared to other ester-based conjugation reagents. The presence of two TFP ester groups allows for the simultaneous modification of two amine-containing molecules, making it a versatile tool for bioconjugation and drug delivery applications .
Eigenschaften
Molekularformel |
C26H26F8O9 |
|---|---|
Molekulargewicht |
634.5 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H26F8O9/c27-15-13-16(28)22(32)25(21(15)31)42-19(35)1-3-37-5-7-39-9-11-41-12-10-40-8-6-38-4-2-20(36)43-26-23(33)17(29)14-18(30)24(26)34/h13-14H,1-12H2 |
InChI-Schlüssel |
JGACAWVRXRRXTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


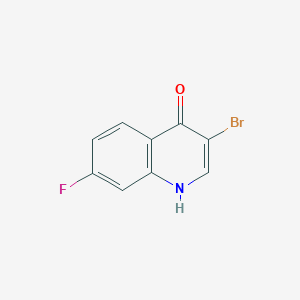

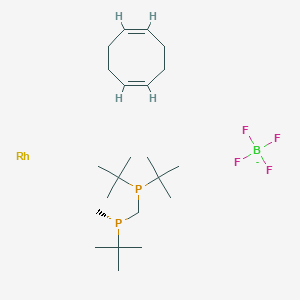


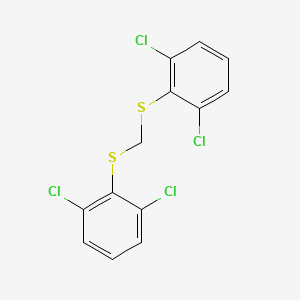
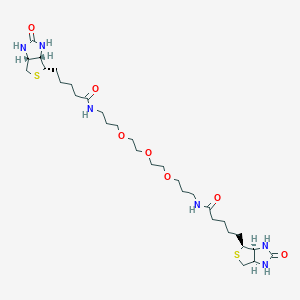

![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
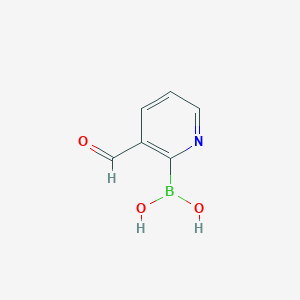
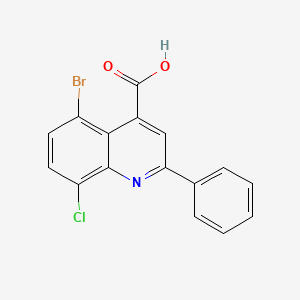
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)


